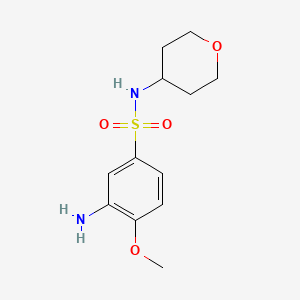

3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-4-methoxy-N-(oxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-17-12-3-2-10(8-11(12)13)19(15,16)14-9-4-6-18-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZLUOINJQAPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Sulfonamide drugs are generally known to target the synthesis of tetrahydrofolate , which is crucial for DNA replication.

Mode of Action

It can be inferred from the general mechanism of sulfonamide drugs that they inhibit the synthesis of tetrahydrofolate , thereby hindering DNA replication.

Biochemical Pathways

Based on the mode of action, it can be inferred that the drug affects the pathway of tetrahydrofolate synthesis, which is crucial for dna replication .

Result of Action

It can be inferred from the general mechanism of sulfonamide drugs that they hinder cell division, making them bacteriostatic rather than bactericidal .

Biological Activity

3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide moiety, linked to an oxane ring. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies demonstrating its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness in inhibiting bacterial biofilm formation. For instance, at concentrations as low as , it demonstrated a notable reduction in biofilm formation, with maximum inhibition observed at .

| Concentration (M) | Biofilm Formation (%) |

|---|---|

| 5.78 | |

| 46.33 | |

| 43.56 | |

| 11.34 | |

| 9.31 |

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity against cancer cell lines such as M-HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these cell lines were reported as follows:

| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-amino-4-methoxy | M-HeLa | 12.7 | 4.0 |

| MCF-7 | 14.7 | 12.8 |

These values indicate that the compound is more effective against cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .

The mechanisms by which this compound exerts its effects include:

- Inhibition of Biofilm Formation : The compound disrupts the ability of bacteria to form biofilms, which are protective layers that enhance bacterial resistance to antibiotics.

- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells, with early and late apoptotic effects observed in treated M-HeLa cells .

Case Studies

Several studies have detailed the biological activity of sulfonamide derivatives similar to this compound:

- Study on Antimicrobial Properties : A study assessed various sulfonamide derivatives' ability to inhibit bacterial growth and biofilm formation, finding that certain modifications enhanced their efficacy .

- Cytotoxicity Assessment : Another research project investigated the cytotoxic effects of several benzene sulfonamide derivatives on cancer cell lines, establishing a correlation between structural modifications and increased anticancer activity .

Chemical Reactions Analysis

Diazotization and Coupling Reactions

The primary amine (-NH₂) undergoes diazotization under acidic conditions, forming a diazonium intermediate. This reaction is critical for subsequent coupling with electron-rich aromatics or heterocycles.

Mechanistic Insight :

-

Diazotization occurs via nitrosation of the amine group, forming a reactive diazonium ion (

) . -

Subsequent coupling with naphthols or arylamines proceeds via electrophilic aromatic substitution, yielding stable azo compounds .

Nucleophilic Substitution at the Amino Group

The amino group participates in Buchwald-Hartwig and Ullmann-type couplings, enabling aryl-aryl bond formation.

Example :

-

Reaction with tris(3-chlorophenyl)bismuthine yields 3-(3-chloro-phenylamino)-4-methoxy-N-phenyl-benzamide .

Functionalization of the Sulfonamide Group

The sulfonamide (-SO₂NH-) exhibits limited reactivity under mild conditions but undergoes hydrolysis or substitution under extreme pH or heat.

| Reaction Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| 6M HCl, 100°C, 12h | — | Sulfonic acid + oxan-4-amine | Requires harsh conditions | |

| NaH, DMF, alkyl halides | Electrophiles (e.g., MeI) | N-Alkylated sulfonamides | Low yields (~50%) |

Stability Note :

The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing susceptibility to electrophilic attack .

Oxan Ring Reactivity

The tetrahydropyran (oxan) substituent is generally inert but can undergo ring-opening under strong acidic conditions:

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| HBr (48%), reflux | — | 4-Bromopentanol derivative |

Reductive Amination and Protection

The amine group is amenable to reductive alkylation or protection with Boc groups:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN, MeOH, 25°C | Aldehydes/ketones | Secondary amines | 70–85% | |

| Boc₂O, DMAP, CH₂Cl₂ | — | Boc-protected sulfonamide | 90–95% |

Methoxy Group Reactivity

The methoxy (-OCH₃) group is resistant to nucleophilic displacement but can be demethylated under strong Lewis acids:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C | — | 3-Amino-4-hydroxy derivative | 60–75% |

Key Stability Considerations:

-

Thermal Stability : Decomposes above 250°C without charring.

-

pH Sensitivity : Stable in pH 4–9; sulfonamide hydrolysis occurs outside this range .

-

Light Sensitivity : Requires storage in dark, inert atmospheres to prevent degradation .

For further synthetic applications, consult peer-reviewed protocols in .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonamide Derivatives

Table 1: Key Structural Differences

Key Observations :

4-Methoxyphenyl-substituted analogs (e.g., CAS 19837-74-2) exhibit higher lipophilicity, which may influence membrane permeability . Complex substituents (e.g., benzimidazole in CAS 338964-26-4) are associated with improved target specificity in therapeutic contexts .

Physicochemical Properties: Solubility: Sulfonamides with bulky substituents (e.g., oxan-4-yl) may face solubility challenges in aqueous media, as noted in COX-2 inhibitor studies (e.g., compound 1c in ). Stability: The oxan-4-yl group’s cyclic ether structure could confer metabolic stability compared to linear alkoxy groups .

COX-2 Inhibition :

- Compound 1c (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide) demonstrated 47.1% COX-2 inhibition at 20 μM, highlighting the importance of para-substituted aromatic groups .

Antimicrobial Potential :

- Analogs like 4-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide showed antimicrobial activity, suggesting sulfonamide derivatives broadly exhibit such properties .

Preparation Methods

Preparation of 3-nitro-4-chlorobenzoyl aniline

This initial step involves the reaction of 3-nitro-4-chlorobenzoic acid with aniline in the presence of phosphorus-based reagents (e.g., phosphorus trichloride or thionyl chloride) as chlorination and activating agents.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | 3-nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), chlorobenzene (200 kg) | Intermediate: 3-nitro-4-chlorobenzoyl aniline |

| Reagents | Phosphorus trichloride (20 kg) or thionyl chloride (40 kg) | Chlorination and activation |

| Temperature | 70-80 °C warming, then 100 °C incubation for 2 hours | Efficient conversion |

| Workup | Water addition (400 kg), reflux, distillation to remove chlorobenzene | Yellowish-brown solid, purity ~98%, yield ~95-97% |

| Melting Point | 128-130 °C |

This step is scalable to 1000L reactors and yields high-purity intermediates suitable for further transformation.

Etherification to 3-nitro-4-methoxybenzoyl aniline

The chlorobenzoyl aniline intermediate undergoes nucleophilic substitution with methanol or methyl alkoxides under alkaline conditions to replace the chlorine with a methoxy group.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | 3-nitro-4-chlorobenzoyl aniline (~55 kg), methyl alcohol (400 kg) | 3-nitro-4-methoxybenzoyl aniline |

| Base | Sodium methoxide (11.9 kg) or potassium hydroxide (12.3 kg) | Promotes substitution |

| Temperature | Reflux for 8 hours | Complete etherification |

| Workup | Cooling, filtration, washing, drying | Yellow solid, purity ~99%, yield ~94-95% |

| Melting Point | 162-163 °C |

This step efficiently introduces the methoxy group with high selectivity and yield.

Reduction to 3-amino-4-methoxybenzanilide

Reduction of the nitro group to an amino group is critical and can be achieved by various methods:

- Iron powder with hydrochloric acid in methanol-water mixture

- Hydrazine hydrate with ferrous oxide catalyst

- Catalytic hydrogenation using Raney nickel under hydrogen pressure

| Method | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Iron powder + HCl | 55-60 °C, 1 hour stirring, pH adjustment | ~80 | 99.5 | Off-white solid, scalable |

| Hydrazine hydrate + Fe3O4 | 55-60 °C, reflux 3 hours | 94-95 | 99.5 | Efficient catalytic reduction |

| Raney nickel + H2 | 80-105 °C, 5-14 kg/cm² H2 pressure, 6 hours | 70 | 99.3 | Requires hydrogenation equipment |

The reduction step is optimized for high purity and yield, with the hydrazine method showing the highest yield and purity, while Raney nickel catalytic hydrogenation offers a cleaner alternative with moderate yield.

Sulfonamide Formation (N-(oxan-4-yl) substitution)

Though explicit detailed procedures for introducing the oxan-4-yl sulfonamide group are less documented in the provided sources, the general approach involves:

- Reaction of the 3-amino-4-methoxybenzanilide intermediate with sulfonyl chlorides bearing the oxan-4-yl moiety

- Use of base (e.g., triethylamine) to neutralize HCl formed

- Controlled temperature to avoid side reactions

This step typically follows standard sulfonamide synthesis protocols, ensuring selective N-substitution at the amino group.

Comparative Data Table of Key Synthetic Parameters

| Step | Reactants & Reagents | Temp (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, PCl3 or SOCl2 | 70-100 | 2 hours | 95-97 | ~98 | Chlorination and amide formation |

| Etherification | 3-nitro-4-chlorobenzoyl aniline, MeOH, NaOMe or KOH | Reflux (~65) | 8 hours | 94-95 | ~99 | Methoxy substitution |

| Reduction | Nitro intermediate, Fe/HCl or hydrazine hydrate or Raney Ni/H2 | 55-105 | 1-6 hours | 70-95 | 99+ | Various reduction methods |

| Sulfonamide formation | Amino intermediate, oxan-4-yl sulfonyl chloride, base | Ambient to mild | 1-4 hours | Not specified | High | Standard sulfonamide coupling |

Research Findings and Optimization Notes

Solvent Choice: Alkane solvents (C1-C14), aromatic solvents like chlorobenzene, toluene, or dichlorobenzenes are preferred for the initial amidation and chlorination steps for their boiling points and solvent properties.

Catalysts and Reagents: Phosphorus trichloride and thionyl chloride are effective chlorination agents; sodium or potassium methoxide bases facilitate etherification; iron powder and hydrazine hydrate are effective reducing agents; Raney nickel is suitable for catalytic hydrogenation.

Environmental Considerations: The described methods emphasize reducing waste and pollution by optimizing reagent equivalents, recycling solvents and catalysts, and minimizing reaction steps.

Reaction Monitoring: Reaction completion is typically monitored by melting point, purity analysis (e.g., HPLC), and yield calculations to ensure batch consistency.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide in academic settings?

The synthesis typically involves coupling a sulfonyl chloride precursor (e.g., 3-amino-4-methoxybenzenesulfonyl chloride) with oxan-4-amine under basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%). Yield optimization may require controlled reaction temperatures (0–25°C) and stoichiometric excess of the amine .

- Validation : Confirm intermediate structures via H NMR and LC-MS before proceeding to final coupling .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- H NMR : Peaks at δ 10.10 (s, 1H, aldehyde) and δ 4.05 (m, 1H, oxane) confirm functional group integration .

- UHPLC-MS : Monitor molecular ion peaks (e.g., [M+H] at m/z 284) to verify molecular weight .

- Crystallography : X-ray diffraction studies of analogous sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal planar sulfonamide moieties and hydrogen-bonding networks critical for stability .

Q. What experimental protocols are recommended for assessing solubility and stability?

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Measure concentrations via UV-Vis at λ~260 nm .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For hydrolytic stability, incubate in aqueous buffers (25–60°C) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., TRPM8 channels). Focus on the sulfonamide and oxane groups for hydrogen bonding and van der Waals contacts .

- QSAR models : Corolate substituent effects (e.g., methoxy vs. chloro groups) on activity using descriptors like logP and polar surface area .

Q. What mechanistic insights explain its potential as a kinase or receptor modulator?

- Enzyme assays : Measure IC values against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. The amino group may act as a hydrogen-bond donor to ATP-binding pockets .

- Cellular studies : Use CRISPR-engineered cell lines to validate target engagement. For example, knockout models can confirm TRPM8-dependent effects on calcium signaling .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in potency .

- Batch variability : Characterize purity (>99% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .

Q. What strategies optimize its use as a building block in fragment-based drug discovery?

- Fragment linking : Combine with furan or thiophene-containing fragments (see ) via click chemistry. Monitor binding affinity improvements via surface plasmon resonance (SPR) .

- Crystallographic screening : Co-crystallize with target proteins (e.g., carbonic anhydrase) to identify productive binding poses .

Methodological Considerations

Q. How are metal coordination properties investigated for this sulfonamide?

- Complexation studies : Titrate with transition metals (e.g., Cu, Zn) in ethanol/water. Monitor shifts in UV-Vis spectra (e.g., d-d transitions) and validate stoichiometry via Job’s plot .

- EPR spectroscopy : Detect paramagnetic species (e.g., Cu complexes) to infer geometry and ligand-field effects .

Q. What analytical techniques address challenges in polymorph identification?

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Thermogravimetric analysis (TGA) : Differentiate hydrates/anhydrous forms by mass loss upon heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.